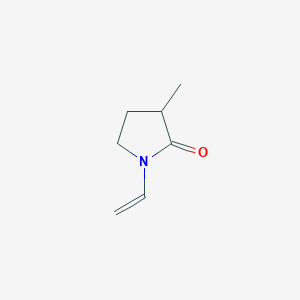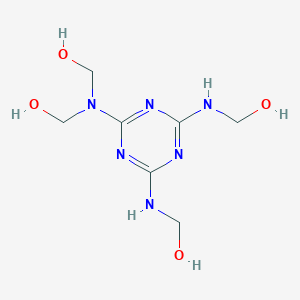![molecular formula C5H5N5 B095578 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 16208-56-3](/img/structure/B95578.png)
2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the family of triazolopyrimidines and has a unique structure that makes it an attractive target for drug discovery.
Mechanism Of Action
The mechanism of action of 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins that are involved in various cellular processes. This inhibition leads to the disruption of normal cellular functions, ultimately resulting in the death of the target cells.
Biochemical And Physiological Effects
Studies have shown that 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine can affect various biochemical and physiological processes in the body. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and replication of cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. This makes it a valuable tool for studying the mechanisms of action of these diseases and for developing new drugs. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine. One area of interest is the development of new drugs based on the structure of this compound. Researchers are also investigating the potential use of this compound in the treatment of other diseases, such as Alzheimer's and Parkinson's. In addition, the mechanisms of action and toxicity of this compound are still not fully understood, and further research is needed in these areas.
Synthesis Methods
The synthesis of 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine can be achieved through various methods. One of the most commonly used methods involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with methyl isocyanate in the presence of a catalyst such as triethylamine. This reaction produces the desired compound in good yields and purity.
Scientific Research Applications
2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antifungal, antiviral, and anticancer activities. In addition, this compound has been investigated for its potential use as a scaffold for the development of new drugs.
properties
CAS RN |
16208-56-3 |
|---|---|
Product Name |
2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine |
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
2-methyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C5H5N5/c1-10-8-4-2-6-3-7-5(4)9-10/h2-3H,1H3 |
InChI Key |
QSFZKIMFGVIDLY-UHFFFAOYSA-N |
SMILES |
CN1N=C2C=NC=NC2=N1 |
Canonical SMILES |
CN1N=C2C=NC=NC2=N1 |
synonyms |
2H-1,2,3-Triazolo[4,5-d]pyrimidine, 2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)







![5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B95514.png)
![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)

![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)
